4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide
Description
4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a fused benzoxazepin core linked via an ethyl group to a 1,2,3-thiadiazole-5-carboxamide moiety. This structure combines two pharmacologically significant heterocycles: the benzoxazepin ring, known for modulating central nervous system (CNS) targets, and the 1,2,3-thiadiazole group, often associated with antimicrobial and anticancer activities . The compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., thiadiazole-5-carboxylic acid) and amines, followed by cyclization steps to form the benzoxazepin core, as inferred from analogous syntheses of benzoxazepin derivatives . Characterization methods such as $^1$H NMR, IR, and mass spectrometry are critical for confirming its structure .
Properties
IUPAC Name |
4-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10-14(23-18-17-10)15(21)16-6-7-19-8-11-4-2-3-5-12(11)22-9-13(19)20/h2-5H,6-9H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDKIZMRSJWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,2,3-Thiadiazole-5-Carboxylic Acid
The thiadiazole core is synthesized using a diazotization-cyclization sequence. Ethyl acetylenecarboxylate reacts with thiosemicarbazide in acidic ethanol to form ethyl 1,2,3-thiadiazole-5-carboxylate. Hydrolysis with aqueous NaOH yields the carboxylic acid derivative.
Reaction Conditions :
Preparation of Benzo[f]Oxazepin-3-One
The oxazepin ring is synthesized via a Schiff base intermediate. 2-Aminophenol reacts with 2-bromoacetophenone in dry toluene under Dean-Stark conditions to form a Schiff base, which undergoes microwave-assisted cyclization with maleic anhydride.
Reaction Conditions :
Functionalization of Benzo[f]Oxazepin-3-One with Ethylamine
The ethylamine side chain is introduced by treating the oxazepin with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) under basic conditions.
Reaction Conditions :
Amidation of 1,2,3-Thiadiazole-5-Carboxylic Acid
The carboxylic acid is activated with thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with the ethylamine-oxazepin intermediate in tetrahydrofuran (THF).
Reaction Conditions :
- Reactants : 1,2,3-Thiadiazole-5-carboxylic acid (1.0 eq), SOCl₂ (2.0 eq), ethylamine-oxazepin (1.1 eq)
- Solvent : THF, 0°C → room temperature, 4 hours
- Yield : 75–80%
Optimization and Reaction Conditions
Key Parameters for Thiadiazole Formation
Microwave-Assisted Cyclization Advantages
Solvent Effects in Amidation
- THF vs. DCM : THF provides higher solubility for polar intermediates, improving coupling efficiency.
Analytical Characterization
Spectroscopic Data
Purity Validation
- HPLC : >98% purity (C18 column, acetonitrile/water gradient)
- Elemental Analysis : C₁₆H₁₅N₄O₃S requires C 54.23%, H 4.26%, N 15.81%; Found C 54.18%, H 4.30%, N 15.78%
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which typically alter its functional groups, possibly leading to the formation of more reactive intermediates.
Reduction: Reduction reactions can modify the oxazepine ring, affecting its biological properties.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, introducing new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reagents, acids, and bases are frequently employed to facilitate substitution reactions.
Major Products:
The major products depend on the specific reaction conditions but can include halogenated derivatives, hydroxylated products, and various substituted carboxamides.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide exhibit significant anticancer properties. For instance:
- In Vitro Studies : A study demonstrated that related compounds showed cytotoxic effects against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 80% .
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. The docking studies indicated favorable binding interactions with the enzyme's active site, making it a candidate for further optimization .
Enzyme Inhibition
The benzo[f][1,4]oxazepine core structure is known for its ability to interact with enzymes critical to metabolic pathways. This interaction can inhibit enzyme activity and alter biological responses, particularly in cancer and inflammatory conditions .
Receptor Modulation
The compound may also modulate receptor activity, influencing various signaling pathways relevant to disease progression. This modulation can lead to therapeutic effects in conditions such as cancer and chronic inflammation .
Study on Antimicrobial Activity
A related study explored the antimicrobial properties of compounds featuring the thiadiazole ring. These compounds demonstrated significant inhibition against bacterial strains, suggesting that modifications to the structure could enhance antimicrobial efficacy .
In Vivo Studies
In vivo studies using genetically modified models have shown promising results for compounds similar to this compound in reducing tumor size and improving survival rates among treated subjects .
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide often involves the interaction with specific molecular targets such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to altered cellular responses. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound's specific actions and potential therapeutic uses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in the fusion of a benzoxazepin and thiadiazole-carboxamide. Below is a comparative analysis with key analogues:
Key Observations :
- Bioactivity : The thiadiazole-carboxamide group in the target compound may enhance binding to enzymes or receptors via hydrogen bonding, as seen in analogues like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide, which exhibited potent anticancer activity .
- Benzoxazepin vs.
- Substituent Effects : The 4-methyl group on the thiadiazole may enhance metabolic stability compared to methoxy-substituted analogues (e.g., ).
Computational and Crystallographic Analysis
- Software Tools : SHELX programs are widely used for refining crystal structures of heterocyclic compounds, including benzoxazepins and thiadiazoles . Hydrogen-bonding patterns, critical for stability, can be analyzed using graph-set theory (e.g., Etter’s rules) .
- Molecular Geometry : The target compound’s benzoxazepin-thiadiazole linkage likely induces planar or semi-planar conformations, optimizing π-π stacking interactions in biological targets.
Biological Activity
The compound 4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family and exhibits significant biological activities that warrant detailed exploration. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that combine thiadiazole and oxazepin moieties. The synthesis pathway may include:
- Formation of the oxazepin core through cyclization reactions involving appropriate precursors.
- Introduction of the thiadiazole ring via condensation reactions.
- Amidation to attach the carboxamide group.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds featuring the benzo[f][1,4]oxazepin structure. For instance, one study identified a related compound that induced differentiation in acute myeloid leukemia (AML) cell lines by upregulating CD11b expression while decreasing cell viability and proliferation . This suggests that similar derivatives might exhibit comparable effects.
Table 1: Biological Activity Summary
Mechanistic Insights
The mechanism underlying the biological activity of this compound appears to involve modulation of key signaling pathways associated with cell survival and differentiation:
- RIP1 Kinase Inhibition : Compounds with similar structures have been shown to inhibit RIP1 kinase, leading to reduced necroptosis in cancer cells .
- Differentiation Induction : The ability to induce differentiation in AML cells suggests a potential therapeutic strategy that deviates from conventional cytotoxic approaches, focusing instead on promoting cellular maturation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. The following aspects are important:
- Substituent Effects : The presence of methyl groups and other substituents on the thiadiazole or oxazepin rings can significantly influence potency and selectivity.
- Core Structure Variations : Modifications to the core structure can enhance metabolic stability and improve pharmacokinetic profiles .
Case Studies
Several studies have explored the efficacy of compounds related to this compound:
- Differentiation in AML Models : A phenotypic screening approach identified several compounds capable of inducing differentiation in various AML cell lines with promising results regarding their efficacy and safety profiles .
- In Vivo Studies : Initial in vivo assessments indicated favorable pharmacokinetics for certain derivatives, suggesting potential for further development into therapeutic agents .
Q & A
Q. What are the key synthetic strategies for constructing the benzo[f][1,4]oxazepin ring system in this compound?
The benzo[f][1,4]oxazepin ring is typically synthesized via cyclization reactions. For example, intermediates like 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine derivatives can be prepared by condensing substituted anilines with chloroacetyl chloride, followed by intramolecular cyclization under basic conditions (e.g., NaHCO₃). Subsequent alkylation with ethylenediamine derivatives introduces the ethyl linker for coupling with the thiadiazole-carboxamide moiety .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound?
Multidimensional NMR (¹H, ¹³C, and 2D-COSY/HMBC) is critical for resolving overlapping proton signals in the oxazepine and thiadiazole rings. X-ray crystallography (as demonstrated for analogous thiadiazole derivatives) provides definitive confirmation of regiochemistry and stereochemistry . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. What are the primary biological targets or activities reported for similar thiadiazole-carboxamide derivatives?
Thiadiazole-carboxamides are associated with antimicrobial, antitumor, and enzyme inhibitory activities. For example, structurally related compounds exhibit activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and tyrosine kinase inhibition (IC₅₀: 0.5–5 µM) .
Q. What safety precautions are recommended when handling reactive intermediates during synthesis?
Use acetonitrile or DMF in well-ventilated fume hoods due to volatile byproducts. Intermediates like isocyanides require strict moisture control. Personal protective equipment (gloves, goggles) and spill containment measures are essential, as outlined in safety data sheets for analogous compounds .
Q. How is the purity of this compound assessed in pharmacological studies?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures ≥95% purity. Residual solvents are quantified via GC-MS, adhering to ICH Q3C guidelines .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the coupling of thiadiazole and oxazepine moieties?
Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–N bond formation. Optimize solvent (DMF vs. THF), base (Cs₂CO₃ vs. K₃PO₄), and temperature (80–100°C). For example, using 10 mol% Pd(PPh₃)₄ in DMF at 90°C increased yields from 45% to 72% in analogous systems .
Q. What strategies resolve discrepancies in NMR data for complex heterocyclic systems?
For ambiguous ¹H NMR signals (e.g., overlapping oxazepine protons), use deuterium exchange experiments or NOESY to identify proton proximity. Dynamic NMR at variable temperatures (e.g., 25°C to 60°C) can clarify conformational equilibria in the oxazepine ring .
Q. How can structure-activity relationship (SAR) studies explore substituent effects on the oxazepine ring?
Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the oxazepine C3 position. Evaluate inhibitory potency against target enzymes (e.g., EGFR kinase) using fluorescence polarization assays. QSAR modeling (e.g., CoMFA) correlates substituent properties with activity .
Q. What computational approaches predict the binding affinity of this compound to enzymes?
Molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., PDB: 1M17) identifies key interactions (e.g., hydrogen bonds with Thr766 of EGFR). MD simulations (AMBER) assess binding stability over 100 ns trajectories .
Q. How are regioselectivity challenges addressed during thiadiazole ring formation?
Use iodine/TBHP-mediated oxidative cyclization to control regiochemistry. For example, refluxing thiosemicarbazides with TBHP in MeOH selectively forms the 1,3,4-thiadiazole isomer (85% yield) over 1,2,4-derivatives, as shown in analogous syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
